Structural Uniqueness: Pyrazine-2-Carboxamide vs. Furan, Thiophene, and Benzofuran Analogs
The target compound is the only analog among its immediate series that incorporates a pyrazine-2-carboxamide terminus, a moiety validated in FDA-approved Syk inhibitor fostamatinib's development pathway. In contrast, the thiophene-3-carboxamide analog (CAS 2034396-74-0) replaces the nitrogen-rich pyrazine with a sulfur-rich thiophene, the furan-2-carboxamide analog (BenchChem listings) introduces an oxygen heterocycle, and the benzofuran-2-carboxamide analog (CAS 2034495-01-5) adds a fused benzene ring, significantly increasing lipophilicity. While direct quantitative binding data for this compound is absent from public literature, based on class-level inference from published Syk and USP inhibitor patents, the pyrazine-2-carboxamide group is expected to exhibit superior hydrogen bond acceptor/donor capabilities and lower LogP compared to the thiophene or benzofuran analogs, which could translate to improved ligand efficiency and pharmacokinetic profiles [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Predicted LogP: ~1.8; Hydrogen Bond Acceptors: 6 (theoretical) |
| Comparator Or Baseline | N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide: Predicted LogP ~3.2. N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide: Predicted LogP ~2.8. |
| Quantified Difference | Calculated Delta LogP of -1.4 and -1.0 units versus benzofuran and thiophene analogs, respectively, indicating higher aqueous solubility potential. |
| Conditions | In silico prediction based on PubChem and ChemSpider data; no experimental logD or solubility data available. |
Why This Matters
For procurement teams building fragment libraries or seeking leads with favorable CNS druglikeness, the target compound's lower predicted LogP and higher heteroatom count make it a more attractive candidate for evolving leads with optimal ADME properties.
- [1] PubChem. Compound Summary for N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide. National Center for Biotechnology Information (2024). View Source
